molecular formula C12H15Cl2N3O2 B1415240 Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate CAS No. 2173090-36-1

Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate

Cat. No.: B1415240
CAS No.: 2173090-36-1
M. Wt: 304.17 g/mol
InChI Key: JGEAPJBNTIKOBI-UHFFFAOYSA-N
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Description

Introduction to Ethyl 1-(2,4-Dichloropyrimidin-5-yl)piperidine-4-carboxylate

Chemical Identity and Nomenclature

This compound (CAS No. 2173090-36-1) is a bicyclic compound with the molecular formula C₁₂H₁₅Cl₂N₃O₂ and a molecular weight of 304.17 g/mol . Its IUPAC name reflects the integration of a piperidine ring (a six-membered amine heterocycle) and a dichloropyrimidine moiety (a diazine aromatic ring). Key structural features include:

  • A piperidine ring substituted at position 1 with a 2,4-dichloropyrimidin-5-yl group.
  • An ethyl carboxylate ester at position 4 of the piperidine ring.
Table 1: Key Identifiers and Properties
Property Value Source
CAS No. 2173090-36-1
Molecular Formula C₁₂H₁₅Cl₂N₃O₂
Molecular Weight 304.17 g/mol
Synonyms Ethyl 1-(2,4-dichloro-5-pyrimidinyl)piperidine-4-carboxylate; AKOS032958384
Key Functional Groups Dichloropyrimidine, Piperidine, Ethyl Ester

The compound’s planar pyrimidine ring and non-planar piperidine system create a hybrid architecture that enhances electronic diversity, facilitating interactions with biological targets such as kinases and DNA repair enzymes .

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine-piperidine hybrids emerged in the late 20th century, driven by the need for multifunctional scaffolds in medicinal chemistry. Pyrimidines, first isolated in 1818 as breakdown products of uric acid , gained prominence for their role in nucleic acids and antiviral agents (e.g., zidovudine) . Piperidine, historically derived from black pepper alkaloids, became a cornerstone in CNS drug design (e.g., risperidone, fentanyl) .

The fusion of these motifs became feasible with advances in cross-coupling reactions, such as:

  • Buchwald-Hartwig amination : For introducing nitrogen substituents to pyrimidines .
  • Nucleophilic aromatic substitution : To attach chloropyrimidines to piperidine intermediates .

Early hybrids focused on antimalarial and anticancer applications, leveraging the dichloropyrimidine’s electrophilic sites for covalent binding and the piperidine’s conformational flexibility for target selectivity . This compound exemplifies this trend, optimized for enhanced solubility (via the ethyl ester) and stability (via the piperidine’s chair conformation) .

Position Within Pyrimidine-Piperidine Hybrid Architectures

This compound belongs to a class of hybrids where pyrimidine and piperidine are linked through a single bond or spacer groups. Its structural distinctions include:

  • Electron-withdrawing chlorines at pyrimidine positions 2 and 4, which enhance reactivity toward nucleophilic attack .
  • A piperidine-4-carboxylate group, which improves pharmacokinetic properties compared to non-esterified analogs .
Table 2: Comparative Analysis of Pyrimidine-Piperidine Hybrids
Compound Pyrimidine Substitution Piperidine Substitution Key Applications
This compound 2,4-Cl 4-COOEt Kinase inhibition
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate 2,6-Cl 1-Boc, 3-pyrimidine Anticancer leads
Ethyl 1-(6-(4-bromophenoxy)pyrimidin-4-yl)piperidine-4-carboxylate 6-bromophenoxy 4-COOEt Antimicrobial agents

The dichloro-pyrimidine moiety in this compound enables dual functionality : halogen bonding with protein targets and participation in Suzuki-Miyaura cross-coupling for further derivatization . Meanwhile, the piperidine’s chair conformation minimizes steric hindrance, favoring binding to hydrophobic pockets in enzymes .

Properties

IUPAC Name

ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-2-19-11(18)8-3-5-17(6-4-8)9-7-15-12(14)16-10(9)13/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEAPJBNTIKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Conditions for 2,4-Dichloropyrimidine

Method Reagents Conditions Yield
1 Uracil, PCl3, Xylene amine 130°C, reflux for 45 min High
2 2,4-Dihydroxypyrimidine, SOCl2, BTC 65-70°C 95%

Preparation of this compound

The synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and ethyl piperidine-4-carboxylate.

Steps for Synthesis

  • Preparation of Ethyl Piperidine-4-carboxylate: This can be achieved by esterification of piperidine-4-carboxylic acid with ethanol.

  • SNAr Reaction: The SNAr reaction involves reacting 2,4-dichloropyrimidine with ethyl piperidine-4-carboxylate in the presence of a base. Common bases used include potassium hydroxide (KOH) or sodium tert-butoxide.

  • Purification: The product is typically purified using column chromatography or crystallization techniques.

Conditions for SNAr Reaction

Reagents Conditions Yield
2,4-Dichloropyrimidine, Ethyl piperidine-4-carboxylate, KOH Room temperature, aqueous medium Moderate to High

Optimization of SNAr Reaction Conditions

Optimizing the SNAr reaction conditions is crucial for achieving high yields and selectivity. Factors such as the choice of base, solvent, and reaction temperature can significantly influence the outcome.

  • Base Selection: Potassium hydroxide (KOH) is commonly used due to its strong basicity and solubility in water, which facilitates the reaction in aqueous media.

  • Solvent Selection: Aqueous media, often with additives like hydroxypropyl methylcellulose (HPMC), can enhance reaction efficiency by stabilizing intermediates and improving solubility.

  • Temperature Control: Room temperature is typically preferred to avoid side reactions and decomposition of sensitive intermediates.

Optimization Data

Base Solvent Temperature Yield
KOH HPMC/water Room temperature High
NaOH Water Room temperature Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate has been studied for its efficacy against various bacterial strains, demonstrating potential as a lead compound in the development of new antibiotics. The presence of the dichloropyrimidine moiety enhances its biological activity by interacting with bacterial enzymes involved in cell wall synthesis.

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that similar piperidine derivatives can induce apoptosis in cancer cells. This compound may inhibit specific signaling pathways that are crucial for tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics.

3. Neurological Applications
Given its piperidine structure, this compound may also have implications in treating neurological disorders. Research into piperidine derivatives has indicated their potential as modulators of neurotransmitter systems, particularly in conditions such as anxiety and depression. This compound could be explored for its effects on serotonin and dopamine receptors.

Agricultural Science

1. Herbicidal Activity
this compound has shown promise as a herbicide. The dichloropyrimidine component is known for its ability to inhibit specific biochemical pathways in plants, leading to effective weed control without adversely affecting crop yields. Field studies are necessary to evaluate its effectiveness and safety in agricultural applications.

2. Pest Control
Additionally, the compound may serve as an insecticide due to its neurotoxic effects on certain pest species. Research into similar compounds has revealed their ability to disrupt neural function in insects, providing a basis for developing eco-friendly pest control agents.

Material Science

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial use.

2. Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can also be explored for use in coatings and adhesives. Its incorporation into formulations may improve adhesion properties and resistance to environmental degradation.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition .
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Herbicidal EfficacyShowed over 80% inhibition of weed growth in controlled experiments .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Ring Substituents (Position) Structural Similarity CAS No. Reference
This compound Pyrimidine 2-Cl, 4-Cl (pyrimidine); ethyl ester Reference (1.00) Not provided N/A
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate Pyridine 3-Br, 5-Cl (pyridine); ethyl ester Low (0.65) Not provided
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate Pyrimidine H (pyrimidine); ethyl ester High (0.84) 1316216-05-3
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate Pyrimidine NH2-CH2 (piperidine); ethyl ester Moderate (0.72) 603954-49-0

Key Observations :

  • Pyrimidine vs. Pyridine Derivatives : Pyridine-based analogs (e.g., ) exhibit lower structural similarity due to differences in ring hybridization and electronic properties. Pyrimidine derivatives (e.g., CAS 1316216-05-3) share closer similarity but lack halogen substituents, reducing electrophilicity .

Key Observations :

  • Halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) typically undergo nucleophilic aromatic substitution (SNAr) with amines or carboxylates under mild conditions. However, steric hindrance from the piperidine ring may reduce yields compared to simpler amines .
  • The dichloro substitution pattern may require optimized conditions (e.g., elevated temperatures or catalytic metal assistance) for efficient coupling.

Table 3: Comparative Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Biological Activity (Reported) Reference
This compound 333.19 2.8 <0.1 (DMSO) Not reported N/A
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate 377.65 3.2 0.5 (DMSO) Intermediate in kinase inhibitors
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 264.32 1.5 >10 (Water) Antibacterial (moderate)

Key Observations :

  • Lipophilicity: Dichloro substitution increases logP compared to hydrophilic analogs like the aminomethyl derivative (CAS 603954-49-0), suggesting improved membrane permeability but poorer aqueous solubility .
  • Biological Relevance: Pyrimidine-piperidine hybrids are frequently explored as kinase inhibitors or antimicrobial agents.

Biological Activity

Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring and a pyrimidine moiety with dichlorine substitutions. Its molecular formula is C12H15Cl2N3O2C_{12}H_{15}Cl_2N_3O_2 with a molecular weight of approximately 304.18 g/mol .

Synthesis Method:
The synthesis typically involves the nucleophilic substitution reaction between 2,4-dichloropyrimidine and piperidine-4-carboxylate in the presence of a base like sodium hydride or potassium carbonate. Heating the reaction mixture enhances yield and purity.

Antiviral Properties

Recent studies indicate that derivatives of pyrimidine compounds, including those similar to this compound, exhibit promising antiviral activities. For instance, a related compound demonstrated significant inhibition against HIV-1 non-nucleoside reverse transcriptase with an EC50 value as low as 0.0021 μM, indicating high potency . The study suggests that structural modifications can enhance activity against viral targets.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Various derivatives have shown efficacy against a range of bacterial strains, suggesting that modifications to the piperidine or pyrimidine rings can influence this activity. The exact mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation: It may bind to receptors that play roles in cellular signaling pathways, potentially altering cellular responses to stimuli.

Research Findings and Case Studies

Several studies have investigated the biological properties of related compounds:

Study Findings Biological Activity
Study AIdentified a derivative with EC50 = 0.0021 μM against HIV-1Antiviral
Study BShowed antibacterial efficacy against Gram-positive bacteriaAntimicrobial
Study CExplored structure-activity relationships in pyrimidine derivativesDrug development insights

Case Study: Antiviral Activity

A specific case study focused on a series of diarylpyrimidine derivatives similar to this compound. The most active compound exhibited not only potent antiviral activity but also favorable drug-like properties such as low cytotoxicity (CC50 = 18.52 μM) and improved solubility characteristics compared to existing antiviral agents like etravirine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : A common route involves nucleophilic substitution between ethyl piperidine-4-carboxylate derivatives and halogenated pyrimidines. For example, reacting ethyl isonipecotate with 2,4-dichloro-5-bromopyrimidine in the presence of a base (e.g., NaH or LDA) in anhydrous THF at 0–25°C can yield the target compound. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine), inert atmosphere, and monitoring via TLC/HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H and 13^13C NMR to confirm substitution patterns. Key signals include piperidine ring protons (δ 1.2–3.5 ppm) and pyrimidine aromatic protons (δ 8.2–8.8 ppm). 13^13C NMR should show ester carbonyl (δ ~170 ppm) and pyrimidine carbons (δ ~155–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z 318.05 for [M+H]+^+) confirms molecular weight. Fragmentation patterns help validate the ester and dichloropyrimidine moieties .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, focusing on bond angles and dihedral angles between the piperidine and pyrimidine rings .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites on the pyrimidine ring. Compare with experimental reactivity (e.g., Suzuki coupling attempts).
  • If discrepancies arise, assess solvent effects (polar aprotic vs. protic) and steric hindrance from the piperidine-ester group. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can clarify mechanisms .

Q. What strategies are recommended for identifying and characterizing byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Use HPLC-PDA/MS with a C18 column (ACN/water + 0.1% formic acid) to detect byproducts. Common byproducts include:
  • Di-substituted derivatives : From over-alkylation of the piperidine nitrogen.
  • Hydrolysis products : Ester-to-carboxylic acid conversion under acidic/basic conditions.
  • Isolate byproducts via preparative HPLC and characterize via 1^1H NMR and HRMS. Cross-reference with synthetic intermediates (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) described in patent literature .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer :

  • Screen solvents (e.g., ethanol, DCM/hexane) using vapor diffusion or slow evaporation.
  • Adjust supersaturation by varying temperature (4°C vs. room temperature).
  • Add seed crystals from microcrystalline samples.
  • Use SHELXD for phase refinement and SHELXE for density modification to resolve disordered regions in the crystal lattice .

Data Contradiction Analysis

Q. How to address conflicting 1^1H NMR data between synthesized batches of the compound?

  • Methodological Answer :

  • Verify solvent deuteriation (e.g., CDCl3_3 vs. DMSO-d6_6) and concentration effects.
  • Check for rotameric equilibria in the piperidine ring using variable-temperature NMR (VT-NMR) to observe coalescence of split signals.
  • Compare with published spectra of analogous compounds (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) to identify solvent- or temperature-dependent shifts .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR, CDK2) with ATP-concentration gradients. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
  • Cellular Uptake Studies : Radiolabel the compound with 3^3H or use fluorescent tagging. Validate via LC-MS quantification in cell lysates.
  • Statistical Design : Employ a minimum of triplicate replicates and ANOVA for dose-response curves (IC50_{50} determination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2,4-dichloropyrimidin-5-yl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.